(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid
Description
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with chlorine at position 3, fluorine atoms at positions 2 and 6, and a boronic acid group (-B(OH)₂) at position 4 (Figure 1). This compound is part of the broader class of aryl- and heteroarylboronic acids, which are pivotal in organic synthesis, materials science, and medicinal chemistry due to their versatility in Suzuki-Miyaura cross-coupling reactions and molecular recognition properties .
The electron-withdrawing chlorine and fluorine substituents influence the electronic and steric properties of the pyridine ring, modulating the Lewis acidity of the boronic acid group. Such substitution patterns are critical for applications requiring precise control over reactivity, such as in dynamic combinatorial chemistry or physiological sensing .
Properties
IUPAC Name |
(3-chloro-2,6-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHNPGGFWXOONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid typically involves the reaction of 2,6-difluoropyridine with boronic acid derivatives. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then treated with trimethyl borate and allowed to warm to room temperature . The resulting product is isolated and purified through standard techniques such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the compound’s effectiveness in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
Table 1: Key Properties of Selected Boronic Acids
Key Observations:
- However, suggests that in fluoro-substituted boronic acids, through-space effects may balance electronic stabilization, leading to pKa values comparable to less substituted analogs (~8–9) .
- Steric Effects: The 2,6-difluoro substitution creates steric hindrance around the boronic acid group, which may reduce binding affinity to planar diols (e.g., saccharides) compared to phenylboronic acid but improve selectivity in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
Pyridinylboronic acids are widely used in Suzuki-Miyaura reactions for constructing heteroaryl-aryl bonds. Compared to phenylboronic acid, this compound exhibits higher reactivity due to the electron-deficient pyridine ring, which accelerates transmetallation steps .
Stability and Dynamic Chemistry
Boronic acids exist in equilibrium with boroxines (trimers) in anhydrous conditions. The 2,6-difluoro substituents in this compound may stabilize the monomeric form, similar to phenylboronic acid in the presence of catechols and bases like Et₃N . This property is advantageous in dynamic combinatorial libraries, where rapid ester exchange is essential .
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